An In-depth Technical Guide to Maltotriose Peracetate: Structure, Synthesis, and Applications
An In-depth Technical Guide to Maltotriose Peracetate: Structure, Synthesis, and Applications
This guide provides a comprehensive technical overview of Maltotriose Peracetate, a fully protected derivative of the trisaccharide maltotriose. Designed for researchers, scientists, and professionals in drug development, this document delves into the core chemical principles, synthesis methodologies, and burgeoning applications of this compound, grounding all information in established scientific literature.
Unveiling the Chemical Architecture of Maltotriose Peracetate
Maltotriose is a trisaccharide composed of three glucose units linked by α-1,4 glycosidic bonds. Its peracetylated form, Maltotriose Peracetate, has all its hydroxyl groups esterified with acetyl groups. This modification dramatically alters its physicochemical properties, rendering it soluble in many organic solvents.[1][2]
The systematic name for Maltotriose Peracetate is O-2,3,4,6-Tetra-O-acetyl-α-D-glucopyranosyl-(1→4)-O-2,3,6-tri-O-acetyl-α-D-glucopyranosyl-(1→4)-D-glucose 2,3,5,6-Tetraacetate. This nomenclature precisely describes the location of the eleven acetyl groups on the three glucose residues.
Core Structural Features:
-
Molecular Formula: C₄₀H₅₄O₂₇[2]
-
Molecular Weight: 966.84 g/mol [2]
-
Structure: A trisaccharide core of three α-1,4-linked D-glucose units.
-
Functionalization: Eleven hydroxyl groups are converted to acetate esters.
The peracetylation renders the maltotriose molecule significantly more hydrophobic, a critical feature for its application in various chemical syntheses and as a protected intermediate.
Visualizing the Structure
The following diagram illustrates the chemical structure of Maltotriose Peracetate, highlighting the glucose units and the acetate functional groups.
Caption: Chemical structure schematic of Maltotriose Peracetate.
Synthesis and Purification: A Step-by-Step Protocol
The synthesis of Maltotriose Peracetate is typically achieved through the exhaustive acetylation of maltotriose. This process involves the reaction of all free hydroxyl groups with an acetylating agent, commonly acetic anhydride, in the presence of a catalyst or a basic solvent like pyridine.
Experimental Protocol: Peracetylation of Maltotriose
This protocol is a representative method for the synthesis of Maltotriose Peracetate.
Materials:
-
D-Maltotriose
-
Acetic Anhydride
-
Pyridine (anhydrous)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Ethyl acetate/hexane mixture
Procedure:
-
Dissolution: Dissolve D-Maltotriose in anhydrous pyridine in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon). The flask should be equipped with a magnetic stirrer.
-
Acetylation: Cool the solution in an ice bath (0 °C). Slowly add acetic anhydride dropwise to the stirred solution.
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Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Quenching: After the reaction is complete, cool the mixture again in an ice bath and slowly add saturated sodium bicarbonate solution to quench the excess acetic anhydride.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane. Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.
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Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system, such as a gradient of ethyl acetate in hexane, to yield pure Maltotriose Peracetate as a white solid.
Synthesis Workflow
Caption: Experimental workflow for the synthesis of Maltotriose Peracetate.
Physicochemical and Spectroscopic Characterization
The complete acetylation of maltotriose results in a compound with distinct physical and spectroscopic properties.
| Property | Value | Source |
| Appearance | White solid | [1] |
| Molecular Formula | C₄₀H₅₄O₂₇ | [2] |
| Molecular Weight | 966.84 g/mol | [2] |
| Melting Point | 114-119 °C (for β-anomer) | [1] |
| Solubility | Soluble in dichloromethane, chloroform, ethyl acetate | [1] |
| Optical Rotation | Dextrorotatory (+) | [3][4] |
Note: The specific rotation can be calculated from the observed rotation using a polarimeter and is dependent on the concentration, path length, solvent, and temperature.[5]
Spectroscopic Analysis
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: The proton NMR spectrum of Maltotriose Peracetate is complex but characteristic. The signals for the anomeric protons typically appear in the region of 4.5-6.5 ppm. The numerous acetyl groups give rise to sharp singlet peaks in the upfield region, typically between 1.9 and 2.2 ppm.
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¹³C NMR: The carbon NMR spectrum will show signals for the carbonyl carbons of the acetate groups around 170 ppm. The anomeric carbons of the glucose units will have distinct signals in the region of 90-100 ppm.
-
-
Mass Spectrometry (MS):
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Electrospray ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are suitable techniques for the mass analysis of Maltotriose Peracetate. The mass spectrum would be expected to show a prominent peak corresponding to the sodium adduct of the molecule ([M+Na]⁺) at m/z 989.83.
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Applications in Research and Drug Development
The peracetylation of oligosaccharides like maltotriose is a crucial strategy in medicinal chemistry and drug development. The acetyl groups serve as protecting groups, masking the polar hydroxyl groups and allowing for selective chemical modifications at other positions.[6]
Role as a Protected Intermediate
Maltotriose Peracetate serves as a versatile building block in the synthesis of more complex glycoconjugates and carbohydrate-based drugs. The acetyl groups can be selectively or completely removed under basic conditions to reveal the hydroxyl groups for further functionalization.
Applications in Drug Delivery
Acetylated polysaccharides and oligosaccharides have gained attention as materials for drug delivery systems. Their amphiphilic nature can be exploited for the encapsulation and controlled release of therapeutic agents.[6][7]
-
Sustained Release Formulations: The hydrophobic nature of the acetylated oligosaccharide can be utilized to create matrices that control the release of entrapped drugs.[8]
-
Nanoparticle Carriers: Peracetylated carbohydrates can self-assemble into nanoparticles or be used to functionalize other nanoparticle systems for targeted drug delivery.[9] The modified surface properties can influence the interaction of these carriers with biological systems.
Logical Relationship in Drug Development
Caption: Role of Maltotriose Peracetate in drug development pathways.
Conclusion
Maltotriose Peracetate is a chemically significant derivative of maltotriose with well-defined structural and physicochemical properties. Its synthesis, primarily through peracetylation, is a standard procedure in carbohydrate chemistry. The primary utility of Maltotriose Peracetate lies in its role as a protected intermediate for the synthesis of complex carbohydrates and as a component in advanced drug delivery systems. For researchers in glycochemistry and pharmaceutical sciences, a thorough understanding of this compound is essential for leveraging its potential in the development of novel therapeutics and delivery platforms.
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Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]
- Wolfrom, M. L., & Thompson, A. (1945). Maltotriose and its Crystalline β-D-Hendecaacetate. Journal of the American Chemical Society, 67(10), 1793–1797.
- Lin, C.-C., et al. (2010). A Simple Preparation of 2,3,4,6-Tetra-O-acyl-Gluco-, Galacto- and Mannopyranoses and Relevant Theoretical Study. Molecules, 15(12), 9135-9154.
- Huang, G., et al. (2016). Study on the synthesis of 2,3,4,6-O-tetraacetyl-α-D-glucopyranosyl bromide.
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